BenchChemオンラインストアへようこそ!

ASP5878

FGFR inhibitor kinase selectivity IC50

Select ASP5878 for superior pan-FGFR inhibition with demonstrated low hERG liability—no effect on hERG current up to 10 µM in patch-clamp assays. Validated in vivo: induces sustained tumor regression at 3 mg/kg oral daily dosing in FGF19-driven HCC models (Hep3B2.1-7, HuH-7) and inhibits FGFR3-mutant chemoresistant urothelial cancer. Unlike FGFR4-selective inhibitors, ASP5878's pan-FGFR profile addresses FGFR redundancy-mediated resistance. Orally bioavailable with documented efficacy in achondroplasia models. Ideal reference compound for cardiac safety SAR studies and preclinical oncology research.

Molecular Formula C18H19F2N5O4
Molecular Weight 407.4 g/mol
CAS No. 1814961-17-5
Cat. No. B8085365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASP5878
CAS1814961-17-5
Molecular FormulaC18H19F2N5O4
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)NC3=CN(N=C3)CCO)F)OC
InChIInChI=1S/C18H19F2N5O4/c1-27-14-5-15(28-2)17(20)13(16(14)19)10-29-12-7-21-18(22-8-12)24-11-6-23-25(9-11)3-4-26/h5-9,26H,3-4,10H2,1-2H3,(H,21,22,24)
InChIKeyVDZZYOJYLLNBTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ASP5878 Pan-FGFR Inhibitor: Preclinical and Clinical Evidence for Hepatocellular Carcinoma and Urothelial Cancer Research


ASP5878 is an orally bioavailable, small-molecule pan-FGFR inhibitor with potent activity against FGFR1, 2, 3, and 4 [1]. It has been evaluated in a Phase 1 first-in-human study (NCT02038673) in patients with advanced solid malignancies, including hepatocellular carcinoma (HCC) and urothelial cancer harboring FGFR genetic alterations [2]. Preclinical studies demonstrate significant antitumor efficacy in FGF19-driven HCC xenograft models and FGFR3-mutant urothelial cancer models, including those resistant to gemcitabine and adriamycin [1][3].

Why ASP5878 Cannot Be Substituted with Other Pan-FGFR or FGFR4-Selective Inhibitors


Substitution of ASP5878 with alternative FGFR inhibitors is not scientifically justified due to significant differences in target selectivity profiles, metabolic stability, hERG liability, and preclinical efficacy in specific genetic contexts. While FGFR4-selective inhibitors like FGF401 show high selectivity for FGFR4 [1], they lack the pan-FGFR inhibition of ASP5878, which may limit efficacy in tumors driven by multiple FGFR alterations or where FGFR redundancy mediates resistance [2]. Conversely, other pan-FGFR inhibitors such as erdafitinib (JNJ-42756493) and infigratinib (BGJ398) have distinct kinase selectivity profiles, different metabolic stability characteristics, and variable hERG channel inhibitory activity that can impact cardiac safety margins [3]. The evidence below quantifies these differentiating features.

Quantitative Comparative Evidence: ASP5878 Versus Closest Analogs and Alternatives


Pan-FGFR Inhibitory Potency Profile: ASP5878 Exhibits Balanced Sub-Nanomolar Activity Across FGFR1-4

ASP5878 demonstrates potent, balanced inhibition of all four FGFR isoforms. In recombinant kinase assays, ASP5878 inhibited FGFR1, FGFR2, FGFR3, and FGFR4 with IC50 values of 0.47 nM, 0.60 nM, 0.74 nM, and 3.5 nM, respectively [1]. In contrast, the FGFR4-selective inhibitor FGF401 shows exquisite selectivity for FGFR4 (IC50 ~1.1 nM) with >1,000-fold selectivity over FGFR1, FGFR2, and FGFR3 [2]. While FGF401 offers FGFR4 specificity, ASP5878 provides pan-FGFR coverage that may be advantageous in tumors where multiple FGFR isoforms contribute to oncogenesis or where FGFR redundancy limits the efficacy of FGFR4-selective agents [3].

FGFR inhibitor kinase selectivity IC50 hepatocellular carcinoma

In Vivo Tumor Regression in FGF19-Driven HCC Xenograft Models

ASP5878 induces sustained tumor regression in subcutaneous Hep3B2.1-7 HCC xenograft models at an oral dose of 3 mg/kg [1]. In an orthotopic HuH-7 xenograft model, ASP5878 induced complete tumor regression and dramatically extended survival [1]. In comparison, FGF401 demonstrates remarkable antitumor activity in FGF19-positive HCC xenograft and patient-derived xenograft (PDX) models, with tumor regression observed at doses of 30-100 mg/kg BID [2]. However, direct head-to-head comparative efficacy data in identical models are not available. Notably, a 2022 study demonstrated that FGFR redundancy limits the efficacy of FGFR4-selective inhibitors like FGF401 in HCC, suggesting that pan-FGFR inhibition with ASP5878 may provide broader pathway suppression [3].

hepatocellular carcinoma xenograft FGF19 in vivo efficacy

Efficacy in Chemoresistant Urothelial Cancer Models

ASP5878 selectively inhibited cell proliferation of urothelial cancer cell lines harboring FGFR3 point mutations or fusions (UM-UC-14, RT-112, RT4, SW 780) among a panel of 23 urothelial cancer cell lines [1]. Importantly, ASP5878 inhibited cell proliferation of adriamycin-resistant UM-UC-14 cells (MDR1-overexpressing) and gemcitabine-resistant RT-112 cells [1]. In gemcitabine-resistant RT-112 cells, ASP5878 decreased c-MYC oncoprotein expression [1]. Once-daily oral administration exerted potent antitumor activity in UM-UC-14, RT-112, and gemcitabine-resistant RT-112 xenograft models without affecting body weight [1]. In contrast, the pan-FGFR inhibitor erdafitinib (JNJ-42756493) is FDA-approved for FGFR2/3-altered urothelial cancer but has not demonstrated equivalent preclinical efficacy in gemcitabine-resistant models in published studies [2].

urothelial cancer FGFR3 mutation chemoresistance gemcitabine-resistant

Superior hERG Safety Profile and Metabolic Stability

ASP5878 was specifically optimized to suppress hERG channel inhibitory activity, a critical cardiac safety liability. In an in vitro patch-clamp assay, ASP5878 did not affect hERG current up to 10 µM [1]. This was achieved by converting a phenyl moiety to a pyrazole ring, reducing π-electrical density and weakening π-π stacking with Phe656 in the hERG channel [1]. In contrast, the lead compound 1 from which ASP5878 was derived showed significant hERG inhibition [1]. Additionally, ASP5878 exhibited improved metabolic stability through introduction of an ether linker, leading to lower total clearance than hepatic blood flow and high oral bioavailability in rats and dogs [1]. Other pan-FGFR inhibitors such as infigratinib (BGJ398) have reported hERG IC50 values of approximately 1-10 µM, though direct comparative data are limited [2].

hERG inhibition cardiac safety metabolic stability pharmacokinetics

Clinical Dosing and Safety Profile: Phase 1 Data

In a Phase 1 first-in-human study (NCT02038673) of 86 patients with advanced solid tumors, ASP5878 was evaluated across nine dose cohorts (0.5-2 mg QD; 2-40 mg BID) [1]. The recommended dose for expansion was 16 mg BID administered in 28-day cycles of 5-day dosing/2-day interruption [1]. In the dose-escalation part, 66.7% of patients in the 20 mg BID group reported dose-limiting toxicities (DLTs) of hyperphosphatemia [1]. Common adverse events included retinal detachment, diarrhea, and increased alanine aminotransferase [1]. In comparison, erdafitinib's Phase 1 study established a recommended dose of 8 mg QD with dose-dependent hyperphosphatemia as the primary DLT [2]. FGF401's Phase 1 study reported a recommended Phase 2 dose of 120 mg QD [3].

Phase 1 clinical trial safety pharmacokinetics dose-limiting toxicity

Therapeutic Window in Non-Oncology Indications: Bone Elongation in Achondroplasia

ASP5878 demonstrated bone elongation in an achondroplasia mouse model at a dose of 300 μg/kg, which conferred an AUC of 275 ng·h/ml in juvenile mice [1]. The AUC at which minimal adverse effects (very slight corneal epithelium atrophy) were observed was 459 ng·h/ml in juvenile rats [1]. The positive discrepancy between AUCs for efficacy (275 ng·h/ml) and minimal adverse effect (459 ng·h/ml) suggests a therapeutic window [1]. In contrast, other FGFR inhibitors like SU5402 and PD173074 showed off-target multikinase activity that compromised their use for short-stature syndromes [2]. ASP5878 is advantageous in that it can be administered orally, unlike C-type natriuretic peptide (CNP) analogues which require percutaneous injection [1].

achondroplasia FGFR3 bone elongation safety margin therapeutic index

Optimal Research and Preclinical Development Scenarios for ASP5878 Procurement


FGF19-Driven Hepatocellular Carcinoma Xenograft and Orthotopic Model Studies

ASP5878 is ideally suited for in vivo efficacy studies in FGF19-expressing HCC models. The compound induces sustained tumor regression at 3 mg/kg oral daily dosing in subcutaneous Hep3B2.1-7 models and complete regression in orthotopic HuH-7 models [1]. This established efficacy profile supports its use as a positive control or test agent in preclinical HCC research, particularly when evaluating combination strategies or resistance mechanisms.

FGFR3-Mutant and Chemoresistant Urothelial Cancer Preclinical Research

ASP5878 demonstrates validated activity against FGFR3 point mutation- and fusion-positive urothelial cancer cell lines, including those with acquired resistance to gemcitabine and adriamycin [2]. Researchers investigating FGFR3-targeted therapies in chemoresistant bladder cancer models should consider ASP5878 as a tool compound for proof-of-concept studies and for benchmarking novel FGFR3 inhibitors.

Cardiac Safety Profiling and hERG Liability Comparative Studies

ASP5878 was specifically optimized for suppressed hERG channel inhibitory activity, with no effect on hERG current up to 10 µM in patch-clamp assays [3]. This makes ASP5878 a valuable reference compound for comparative cardiac safety studies of FGFR inhibitors and for structure-activity relationship (SAR) investigations focused on mitigating hERG liability in kinase inhibitor development.

Achondroplasia and Skeletal Dysplasia Preclinical Pharmacology

ASP5878 has demonstrated bone elongation in an achondroplasia mouse model at 300 μg/kg (AUC 275 ng·h/ml) with a documented therapeutic margin relative to minimal adverse effects (AUC 459 ng·h/ml) [4]. Its oral bioavailability distinguishes it from injectable CNP analogues, making it a suitable tool compound for investigating FGFR3 inhibition in skeletal dysplasia research and for exploring alternative routes of administration in this therapeutic area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for ASP5878

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.